Cas no 192586-55-3 ((4-Azidobutoxy)-tert-butyldimethylsilane)
(4-Azidobutoxy)-tert-butyldimethylsilane Chemical and Physical Properties
Names and Identifiers
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- (4-Azidobutoxy)-tert-butyldimethylsilane
- 4-azidobutoxy-tert-butyl-dimethylsilane
- 1-azido-4-t-butyldimethylsilyloxybutane
- (4-Azido-butoxy)-tert-butyl-dimethyl-silane
- (4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE
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- Inchi: 1S/C10H23N3OSi/c1-10(2,3)15(4,5)14-9-7-6-8-12-13-11/h6-9H2,1-5H3
- InChI Key: QAMJWTOPGLDTJV-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C(C)(C)C)OCCCCN=[N+]=[N-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 229
- Topological Polar Surface Area: 23.6
(4-Azidobutoxy)-tert-butyldimethylsilane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | MS-21664-5G |
(4-Azidobutoxy)-tert-butyldimethylsilane |
192586-55-3 | >95% | 5g |
£1804.00 | 2025-02-08 | |
| 1PlusChem | 1P002GKO-250mg |
Silane, (4-azidobutoxy)(1,1-dimethylethyl)dimethyl- |
192586-55-3 | 97.0% | 250mg |
$125.00 | 2024-06-17 | |
| 1PlusChem | 1P002GKO-500mg |
Silane, (4-azidobutoxy)(1,1-dimethylethyl)dimethyl- |
192586-55-3 | 97.0% | 500mg |
$175.00 | 2024-06-17 | |
| 1PlusChem | 1P002GKO-1g |
Silane, (4-azidobutoxy)(1,1-dimethylethyl)dimethyl- |
192586-55-3 | 97.0% | 1g |
$295.00 | 2024-06-17 | |
| 1PlusChem | 1P002GKO-5g |
Silane, (4-azidobutoxy)(1,1-dimethylethyl)dimethyl- |
192586-55-3 | 97.0% | 5g |
$737.00 | 2024-06-17 | |
| A2B Chem LLC | AB13992-250mg |
Silane, (4-azidobutoxy)(1,1-dimethylethyl)dimethyl- |
192586-55-3 | 97.0% | 250mg |
$148.00 | 2024-04-20 | |
| A2B Chem LLC | AB13992-500mg |
Silane, (4-azidobutoxy)(1,1-dimethylethyl)dimethyl- |
192586-55-3 | 97.0% | 500mg |
$210.00 | 2024-04-20 | |
| A2B Chem LLC | AB13992-1g |
Silane, (4-azidobutoxy)(1,1-dimethylethyl)dimethyl- |
192586-55-3 | 97.0% | 1g |
$360.00 | 2024-04-20 | |
| A2B Chem LLC | AB13992-5g |
Silane, (4-azidobutoxy)(1,1-dimethylethyl)dimethyl- |
192586-55-3 | 97.0% | 5g |
$885.00 | 2024-04-20 |
(4-Azidobutoxy)-tert-butyldimethylsilane Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on (4-Azidobutoxy)-tert-butyldimethylsilane
Comprehensive Overview of (4-Azidobutoxy)-tert-butyldimethylsilane (CAS No. 192586-55-3): Properties, Applications, and Innovations
(4-Azidobutoxy)-tert-butyldimethylsilane (CAS No. 192586-55-3) is a specialized organosilicon compound featuring both azido and silyl ether functional groups. This unique structure makes it a versatile intermediate in organic synthesis, materials science, and bioconjugation. The compound's tert-butyldimethylsilyl (TBDMS) protecting group enhances stability, while the azide moiety enables click chemistry applications, aligning with current trends in bioorthogonal reactions and polymer functionalization.
In recent years, the demand for click chemistry-compatible reagents like (4-Azidobutoxy)-tert-butyldimethylsilane has surged due to their role in drug discovery and nanomaterial engineering. Researchers frequently search for "azide-modified silanes for surface coating" or "TBDMS-protected azido compounds," reflecting its relevance in biomaterial functionalization and controlled release systems. The compound's ability to participate in Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) positions it as a key player in bioconjugation strategies.
From a synthetic perspective, 192586-55-3 offers advantages in stepwise modular synthesis. Its hydrolytic stability allows for selective deprotection under mild conditions, a feature highly valued in peptide chemistry and oligonucleotide modification. Industry professionals often inquire about "azido-silane crosslinkers for hydrogels" or "photoactive silyl ethers," highlighting its utility in 3D printing resins and photopatterning technologies.
The compound's thermal stability (typically stable up to 150°C) and solubility profile (compatible with THF, DCM, and DMF) make it suitable for diverse reaction conditions. Recent publications emphasize its use in creating smart surfaces for biosensors, addressing the growing interest in "responsive materials for diagnostics." Additionally, its role in post-polymerization modification answers frequent queries about "functionalizing silicone-based polymers."
Quality control of (4-Azidobutoxy)-tert-butyldimethylsilane requires careful monitoring of the azide content (typically verified by IR spectroscopy at ~2100 cm⁻¹) and silyl group integrity (confirmed via ¹H-NMR). Storage recommendations (-20°C under inert atmosphere) are critical to maintain reactivity, a point often raised in discussions about "handling azido compounds safely."
Emerging applications include its use in biointerface engineering for implantable devices and covalent organic frameworks (COFs), addressing search trends like "azide-functionalized porous materials." The compound's dual reactivity (azide for conjugation, silyl ether for protection) also enables innovative approaches in sequential multi-step syntheses, particularly in glycoconjugate vaccine development.
As the scientific community prioritizes green chemistry, modifications of 192586-55-3 using catalyst-free conjugation methods have gained attention. Recent patents describe its derivatives for non-toxic surface modification of medical devices, responding to searches for "biocompatible azido-silanes." The compound's adaptability to flow chemistry setups further enhances its industrial applicability.
In analytical chemistry, (4-Azidobutoxy)-tert-butyldimethylsilane serves as a mass-tagging reagent for sensitive detection of hydroxyl groups via LC-MS, relevant to queries about "small-molecule labeling techniques." Its chromatographic behavior (typically eluting at mid-polarity in reverse-phase HPLC) is well-documented for purity assessment.
Future research directions may explore its electroresponsive properties for conductive polymer networks or redox-active materials, areas frequently mentioned in materials science forums. The compound's potential in multicomponent reactions also aligns with the pharmaceutical industry's focus on atom-efficient syntheses.
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